Dithiocarbonic acid O-tert-butyl ester S-methyl ester
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Overview
Description
Dithiocarbonic acid O-tert-butyl ester S-methyl ester is a chemical compound with the molecular formula C6H12OS2. It is known for its unique structure, which includes both tert-butyl and methyl ester groups attached to a dithiocarbonic acid core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithiocarbonic acid O-tert-butyl ester S-methyl ester typically involves the reaction of tert-butyl alcohol with carbon disulfide and methyl iodide in the presence of a base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dithiocarbonic acid O-tert-butyl ester S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Dithiocarbonic acid O-tert-butyl ester S-methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which dithiocarbonic acid O-tert-butyl ester S-methyl ester exerts its effects involves interactions with various molecular targets. The ester groups can participate in nucleophilic attacks, leading to the formation of new chemical bonds. The sulfur atoms in the compound can also form strong interactions with metal ions and other electrophiles, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Dithiocarbonic acid S-tert-butyl ester O-ethyl ester
- Dithiocarbonic acid S,S-diethyl ester
- Thiocarbamic acid O-ethyl ester S-(6-nitro-benzothiazol-2-yl) ester
Uniqueness
Dithiocarbonic acid O-tert-butyl ester S-methyl ester is unique due to its specific combination of tert-butyl and methyl ester groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H12OS2 |
---|---|
Molecular Weight |
164.3 g/mol |
IUPAC Name |
O-tert-butyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS2/c1-6(2,3)7-5(8)9-4/h1-4H3 |
InChI Key |
NDAODPXVRRYGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=S)SC |
Origin of Product |
United States |
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